2-[(2-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid
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Overview
Description
2-[(2-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid is a compound with significant pharmaceutical and biological activities. It is known for its role in drug research and development, particularly in the treatment of gastritis and ulcers .
Preparation Methods
The synthesis of 2-[(2-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid involves several steps. One common method includes the reaction of 3-amino-1H-2-oxo-4-hydroxyquinolines with acyl derivatives . The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(2-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and acyl derivatives . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is known for its antioxidative activity and its role in protecting mucosal tissues . It is also used in the treatment of gastritis and ulcers due to its ability to inhibit lipid peroxidation and apoptosis in epithelial cells .
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid involves its antioxidative properties. It acts as a radical scavenger, inhibiting lipid peroxidation and protecting mitochondrial membrane potential . This compound also reduces apoptosis in epithelial cells, contributing to its protective effects on mucosal tissues .
Comparison with Similar Compounds
2-[(2-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid is unique due to its specific chemical structure and biological activities. Similar compounds include other quinolone derivatives such as 2-hydroxyquinoline and 4-hydroxyquinoline, which also exhibit significant biological activities . the presence of the 2-chlorobenzoyl group in this compound enhances its antioxidative properties and its effectiveness in protecting mucosal tissues .
Properties
Molecular Formula |
C19H15ClN2O4 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid |
InChI |
InChI=1S/C19H15ClN2O4/c20-14-7-3-1-6-13(14)18(24)22-16(19(25)26)9-11-10-17(23)21-15-8-4-2-5-12(11)15/h1-8,10,12,16H,9H2,(H,22,24)(H,25,26) |
InChI Key |
KDCCRLPBRQZUSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CC2=CC(=O)N=C3C2C=CC=C3)C(=O)O)Cl |
Origin of Product |
United States |
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